4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that the compound can reduce inflammation and cancer cell growth in animal models. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential as a multi-targeted agent, meaning it can target multiple pathways involved in disease progression. However, limitations include its low solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
Future research on 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one could focus on its potential as a treatment for various inflammatory diseases, cancer, and microbial infections. Additionally, further studies could investigate its mechanism of action and potential side effects to better understand its therapeutic potential. The compound could also be modified to improve its solubility and stability, making it more suitable for use in lab experiments and potential drug development.
Synthesis Methods
The synthesis of 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-methylthiophenol with 2-bromo-4'-methylacetophenone to form 4-(4-methylphenyl)-1,3-thiazol-2-ylthiol. This intermediate is then reacted with 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in the presence of potassium carbonate to form the final product.
Scientific Research Applications
The compound has shown potential as an anti-inflammatory agent in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, it has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. The compound has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.
Properties
Molecular Formula |
C22H21N3OS2 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]-2-phenyl-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H21N3OS2/c1-3-7-18-20(21(26)25(24-18)17-8-5-4-6-9-17)28-22-23-19(14-27-22)16-12-10-15(2)11-13-16/h4-6,8-14,20H,3,7H2,1-2H3 |
InChI Key |
STSKRXGJLNAZCC-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.